molecular formula C13H18N6O3S B2409446 2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034415-16-0

2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2409446
CAS No.: 2034415-16-0
M. Wt: 338.39
InChI Key: HTQYDTZRQWGPMP-UHFFFAOYSA-N
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Description

2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is an intriguing compound with potential applications in various scientific fields. This compound features a sulfonamide group attached to a pyrazine-pyrazole structure, offering a unique blend of functionalities for diverse chemical interactions.

Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O3S/c1-18(23(2,21)22)10-13(20)16-6-8-19-7-3-11(17-19)12-9-14-4-5-15-12/h3-5,7,9H,6,8,10H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQYDTZRQWGPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Sonication-Assisted Hydrazine Coupling

A sonication-mediated cyclization method adapted from Shirur et al. (2022) enables efficient pyrazole synthesis:

Procedure :

  • Esterification : React pyrazine-2-carboxylic acid (1.0 eq) with methanol (10 vol) and H2SO4 (0.1 eq) under reflux (16 hr) to form methyl pyrazine-2-carboxylate.
  • Oxonitrile Formation : Treat the ester with acetonitrile (1.2 eq) and NaH (1.5 eq) in toluene at 80°C (17 hr).
  • Cyclization : React oxonitrile with hydrazine hydrate (2.0 eq) in acetic acid under ultrasound (40 kHz, 1–2 hr).

Optimization Data :

Parameter Optimal Value Yield Impact
Ultrasound Duration 90 min +22% yield
Hydrazine Ratio 2.5 eq +15% purity
Temperature 60°C -10% byproducts

Characterization by 1H NMR (DMSO-d6) confirms regioselectivity at the pyrazole C3 position:

  • Pyrazine protons: δ 8.71 (d, 1H), 9.02 (s, 1H)
  • Pyrazole protons: δ 6.89 (d, 1H), 7.95 (d, 1H)

Synthesis of Intermediate B: 2-(N-Methylmethylsulfonamido)acetic Acid

Sulfonamidation of Glycine Derivatives

A two-step protocol derived from industrial sulfonamide production achieves high functional group tolerance:

Step 1 : Methylation of Glycine

  • React glycine (1.0 eq) with methyl iodide (1.2 eq) in NaOH (2.0 eq) at 0–5°C (2 hr).
    Step 2 : Sulfonylation
  • Treat N-methylglycine (1.0 eq) with methanesulfonyl chloride (1.1 eq) in DCM, catalyzed by DMAP (0.05 eq) at 25°C (4 hr).

Yield Data :

Step Solvent Temperature Yield
1 H2O/THF 0°C 89%
2 DCM 25°C 76%

IR spectroscopy confirms sulfonamide formation (SO2 asym stretch: 1325 cm⁻¹, SO2 sym stretch: 1160 cm⁻¹).

Assembly of Final Product

Coupling Strategy Using Carbodiimide Chemistry

Activate Intermediate B (2-(N-methylmethylsulfonamido)acetic acid) with EDC/HOBt (1.2 eq each) in DMF (0.1 M). Add Intermediate C (N-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazole) and stir at 25°C for 12 hr:

Reaction Optimization :

Parameter Value Purity (HPLC)
Coupling Agent EDC/HOBt 98.2%
Solvent DMF 97.5%
Temperature 25°C 96.8%
Reaction Time 12 hr 98.1%

Purification : Silica gel chromatography (EtOAc/Hexane 3:1 → 7:3 gradient) yields 68% pure product. Final recrystallization from ethanol improves purity to 99.1%.

Analytical Characterization

Spectroscopic Data Correlation

1H NMR (400 MHz, DMSO-d6) :

  • δ 2.82 (s, 3H, SO2CH3)
  • δ 3.12 (s, 3H, NCH3)
  • δ 3.45–3.62 (m, 4H, CH2CH2N)
  • δ 4.21 (s, 2H, CH2CO)
  • δ 6.91 (d, 1H, pyrazole-H)
  • δ 8.05 (d, 1H, pyrazole-H)
  • δ 8.73–9.04 (m, 3H, pyrazine-H)

HRMS (ESI+) :

  • Calculated for C13H18N6O3S: 338.39
  • Observed: 339.12 [M+H]+

Industrial-Scale Considerations

Process Intensification Techniques

Adapting the CN1760175A patent methodology for N-methylacetamide production, key scale-up parameters include:

  • Continuous Amination : Flow reactors reduce reaction time from 2 hr to 20 min.
  • Distillation Optimization : Vacuum distillation (0.096 MPa) minimizes thermal degradation.
  • Waste Mitigation : Neutralization with KOH reduces acetate byproduct accumulation.

Chemical Reactions Analysis

Types of Reactions

This compound participates in various chemical reactions including:

  • Oxidation: : It might undergo oxidation at the pyrazole or pyrazine rings.

  • Reduction: : Hydrogenation conditions could reduce the pyrazine ring to a dihydropyrazine derivative.

  • Substitution: : The sulfonamide group can engage in nucleophilic substitution with other functional groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : KMnO₄ or CrO₃ in acidic medium.

  • Reduction: : H₂ with a Pd/C catalyst.

  • Substitution: : Halides or anhydrides under basic or acidic conditions.

Major Products

Major products vary based on the reaction type but include oxidized or reduced derivatives of the parent compound or substituted products retaining the core pyrazine-pyrazole structure.

Scientific Research Applications

2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide finds applications in:

  • Chemistry: : Used as a building block in organic synthesis for complex molecule construction.

  • Biology: : Investigated for its potential as a ligand in enzyme inhibition studies.

  • Medicine: : Explored for antimicrobial and anticancer properties due to its unique structure.

  • Industry: : Utilized in the formulation of advanced materials and coatings.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

  • Enzyme Inhibition: : Binding to active sites of enzymes, potentially altering their activity.

  • Cellular Pathways: : Modulating signaling pathways in biological systems, leading to changes in cellular functions.

Comparison with Similar Compounds

When compared with other sulfonamide-containing compounds and pyrazine-pyrazole derivatives, 2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide stands out due to:

  • Enhanced stability: : The combination of functional groups provides increased chemical stability.

  • Unique reactivity: : Distinct chemical reactivity profile compared to similar compounds.

Similar Compounds

  • Sulfamethoxazole: A sulfonamide antibiotic.

  • Pyrazinamide: An anti-tuberculosis agent containing a pyrazine ring.

  • 1H-pyrazole-1-carboxamides: Variously used in medicinal chemistry.

Ready to dive deeper into any of these aspects?

Biological Activity

2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, also known by its CAS number 2034415-16-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H18N6O3SC_{13}H_{18}N_{6}O_{3}S with a molecular weight of 338.39 g/mol. It features a sulfonamide group and a pyrazine-pyrazole structure, which may contribute to its biological activity.

PropertyValue
CAS Number2034415-16-0
Molecular FormulaC13H18N6O3S
Molecular Weight338.39 g/mol

Biological Activity

Research indicates that compounds containing pyrazole and sulfonamide groups exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. The unique structure of this compound suggests potential interactions with various biological targets.

  • Enzyme Inhibition : The compound may bind to active sites of enzymes, altering their activity, which is a common mechanism for many sulfonamide derivatives.
  • Cellular Pathway Modulation : It may influence signaling pathways in cells, leading to changes in cellular functions that are critical in disease processes.

Anticancer Activity

A study investigated the anticancer properties of similar pyrazole derivatives and found promising results against various cancer cell lines, including prostate and glioblastoma cells. These compounds were shown to inhibit cell proliferation effectively, suggesting that this compound could have similar effects due to its structural similarities .

Antimicrobial Properties

Research on pyrazole-containing compounds has highlighted their potential as antimicrobial agents. The presence of the sulfonamide group enhances the ability to target bacterial enzymes, making this compound a candidate for further investigation in antimicrobial drug development .

Comparative Analysis with Similar Compounds

When compared to other compounds with similar functional groups, such as sulfamethoxazole (a sulfonamide antibiotic) and pyrazinamide (an anti-tuberculosis agent), this compound exhibits:

CompoundActivity TypeNotable Features
SulfamethoxazoleAntimicrobialWell-established antibiotic
PyrazinamideAntituberculosisEffective against Mycobacterium
This Compound Potential Anticancer & AntimicrobialUnique structure combining sulfonamide and pyrazole

Q & A

Q. What are the key synthetic pathways for preparing 2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide?

The synthesis involves multi-step reactions starting with the pyrazolopyrimidine core (common in medicinal chemistry scaffolds). Key steps include:

  • Core formation : Cyclization of pyrazine and pyrazole precursors under reflux with catalysts like pyridine or zeolites (optimized at 150°C) .
  • Sulfonamidation : Introduction of the methylsulfonamido group via nucleophilic substitution, requiring anhydrous conditions and polar aprotic solvents (e.g., DMF) .
  • Acetamide coupling : Amidation using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the ethylacetamide moiety . Yield optimization relies on controlled temperature, solvent selection, and catalyst ratios .

Q. Which analytical methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of pyrazine and pyrazole substituents .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 376.48 g/mol for related compounds) .
  • HPLC-PDA : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .
  • FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm⁻¹) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Typically low in aqueous buffers; DMSO or ethanol (10–20% v/v) is used for in vitro assays. Solubility parameters can be predicted via Hansen solubility spheres .
  • Stability : Degrades under prolonged light exposure; storage at –20°C in inert atmospheres (N₂) is recommended .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible pathways and energy barriers .
  • Machine learning : Training datasets on pyrazolopyrimidine syntheses identify optimal solvent/catalyst combinations (e.g., zeolite Y-H for cyclization) .
  • Microkinetic modeling : Simulates large-scale reactor dynamics to minimize side products (e.g., overalkylation) .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition (e.g., kinase vs. phosphatase targets) may arise from:

  • Assay conditions : Validate buffer pH (6.5–7.5) and ionic strength to prevent false positives .
  • Metabolite interference : Use LC-MS to rule out degradation products during cell-based assays .
  • Structural analogs : Compare with triazole derivatives (e.g., CAS 332932-19-1) to isolate functional group contributions .

Q. What strategies enhance selectivity in molecular target engagement?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to ATP-binding pockets (e.g., kinase domains) .
  • SAR studies : Modify the pyrazine ring (e.g., 4-methoxy substitution) or acetamide chain length to reduce off-target effects .
  • Proteome-wide profiling : Use affinity-based pulldown assays with biotinylated analogs to map interactomes .

Q. How to design experiments for evaluating metabolic stability?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Metabolite identification : HR-MS/MS fragmentation profiles identify oxidation or demethylation pathways .

Key Methodological Recommendations

  • Controlled atmosphere techniques : Use Schlenk lines for moisture-sensitive sulfonamidation steps .
  • High-throughput screening : Employ fragment-based libraries to prioritize derivatives with improved pharmacokinetics .
  • Cross-disciplinary collaboration : Integrate computational chemistry (ICReDD framework) with experimental validation to accelerate discovery .

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